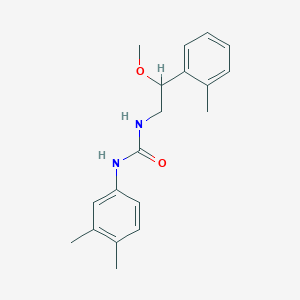

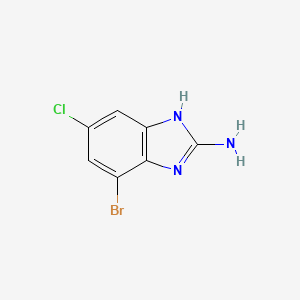

![molecular formula C13H10BrN3 B2709939 2-bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-imine CAS No. 303016-91-3](/img/structure/B2709939.png)

2-bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-imine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-imine” is a chemical compound with the molecular formula C13H10BrN3 . It has a molecular weight of 288.14 . This compound is used in scientific research, with applications in drug discovery, neurobiology studies, and chemical synthesis.

Synthesis Analysis

The synthesis of this compound involves the condensation of o-bromomethylbenzonitrile and α-bromo-o-cyanophenylmethane with 2-aminopyridines . This reaction yields 6-amino-6,11-dihydropyrido[1,2-b][2,4]benzodiazepines . Quaternary 2-aminopyridinium salts are intermediates in these reactions .Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C13H10BrN3 . The average mass of the molecule is 288.143 Da, and the monoisotopic mass is 287.005798 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 361.4±52.0 °C, a predicted density of 1.59±0.1 g/cm3, and a predicted pKa of 6.35±0.20 .Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

Research has identified tricyclic pyridobenzo- and dipyridodiazepinones, which include derivatives similar to 2-bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-imine, as potent inhibitors of HIV-1 reverse transcriptase. These compounds have shown inhibitory activity in vitro, highlighting their potential as therapeutic agents against HIV-1. Nevirapine, a notable derivative within this class, has been chosen for clinical evaluation due to its potent and selective inhibitory properties (Hargrave et al., 1991).

Novel Synthesis Methods

A novel method for synthesizing pyrido[1,2-b][2,4]benzodiazepine derivatives has been developed, based on the reaction of 2-(bromomethyl)phenylmethanone with pyridine-2-amines. This method facilitates the formation of quaternary pyridinium salts, leading to the pyrido[1,2-b][2,4]benzodiazepine system upon heating with acids (Kovtunenko et al., 2012).

Antitumor Activities

Studies on benzo[1,4]diazepine imines and carbinolamine ethers, as analogues of pyrrolo[2,1-c][1,4]benzodiazepine antitumor antibiotics, have shown activity against P388 leukemia in vivo. These findings indicate that the structure inherent to this compound can be a basis for developing antitumor agents (Kaneko et al., 1985).

Synthesis of Related Structures

Research has also focused on the synthesis of novel structures related to this compound, exploring different synthetic routes and studying their biological activities. This includes the synthesis of pyrido[2,1-b][2]benzazepines and their structural and activity analysis, showcasing the versatility of the core structure in generating compounds with potential biological activities (Potikha et al., 2020).

Properties

IUPAC Name |

2-bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3/c14-10-5-6-12-16-13(15)11-4-2-1-3-9(11)7-17(12)8-10/h1-6,8,15H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMBVSUQTABCPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=N)N=C3N1C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

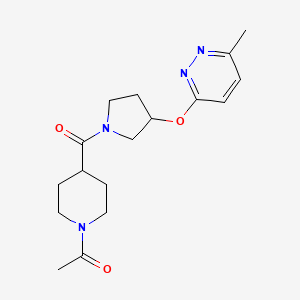

![6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2709858.png)

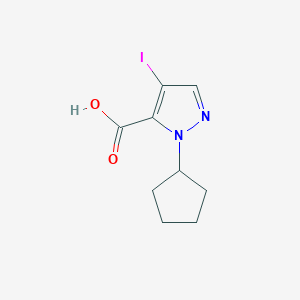

![methyl [3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate](/img/structure/B2709862.png)

![N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2709863.png)

![2-[1-[4-(Aminomethyl)pyridin-3-yl]piperidin-4-yl]acetamide](/img/structure/B2709870.png)

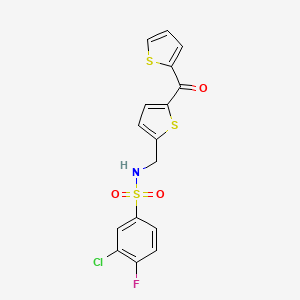

![N-(3-chlorophenyl)-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2709876.png)

![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2709878.png)

![O-[(1-Fluorocyclobutyl)methyl]hydroxylamine;hydrochloride](/img/structure/B2709879.png)